2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a heterocyclic compound that combines the structural features of thiophene and indole Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene moiety . The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)-1H-indole: Shares the thiophene and indole moieties but lacks the tetrahydropyrido ring.
Thieno[3,2-b]indole: Contains a fused thiophene and indole ring system but differs in the position of fusion.
Uniqueness
2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific combination of thiophene and indole with a tetrahydropyrido ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-6-15-13(5-1)14-7-8-18(11-16(14)17-15)10-12-4-3-9-19-12/h1-6,9,17H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEWDQCNWQQUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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